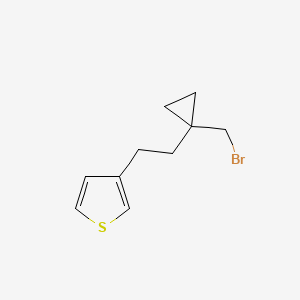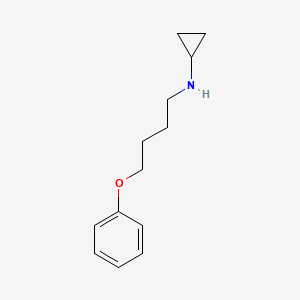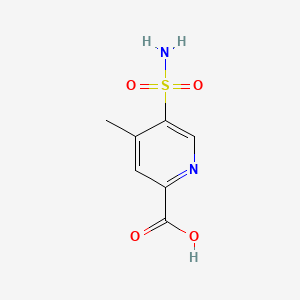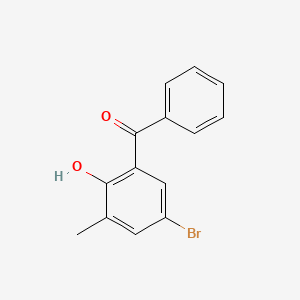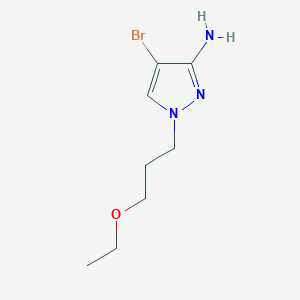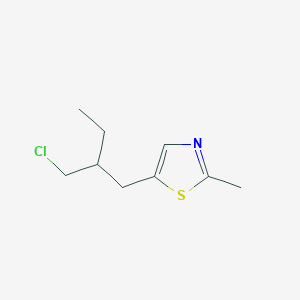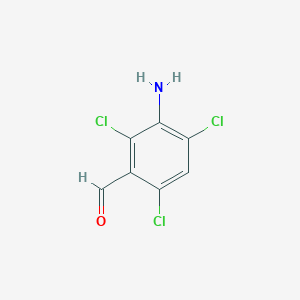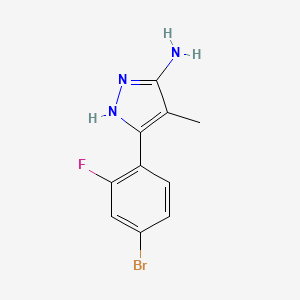![molecular formula C13H20BNO2 B13632046 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a vinyl group and a dioxaborolane moiety
Métodos De Preparación
The synthesis of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Borylation: The final step involves the introduction of the dioxaborolane group, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyrrole in the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Aplicaciones Científicas De Investigación
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry:
Biological Research: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex organic structures. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals that can catalyze various organic reactions.
Comparación Con Compuestos Similares
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with other boron-containing compounds, such as:
1-methylpyrazole-4-boronic acid pinacol ester: This compound also contains a boronic acid ester group and is used in similar coupling reactions.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tetrahydropyridine ring and is used in the synthesis of various organic molecules.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar to the pyrrole compound, this pyrazole derivative is used in Suzuki-Miyaura coupling reactions and other organic transformations.
The uniqueness of this compound lies in its combination of a pyrrole ring with a vinyl and dioxaborolane group, making it a versatile building block for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H20BNO2 |
|---|---|
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-6-11-7-9-15(5)10-11/h6-10H,1-5H3/b8-6+ |
Clave InChI |
XUKUAXZGBCFPED-SOFGYWHQSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=C2)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


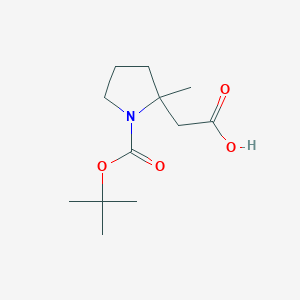
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
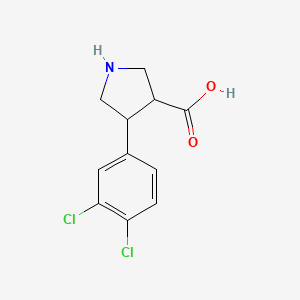
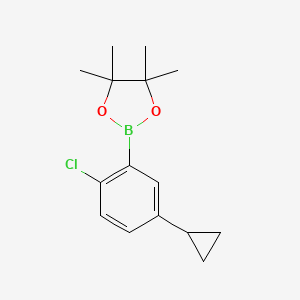
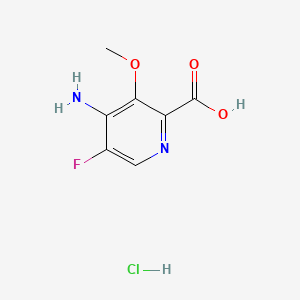
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
